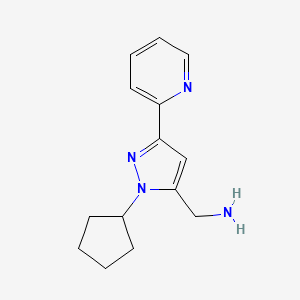

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHMIXJJFHCXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine , with the molecular formula and a molecular weight of 242.32 g/mol, is part of a class of pyrazole derivatives that have garnered interest for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4 |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 2098127-39-8 |

| Purity | Typically ≥ 95% |

Research indicates that this compound exhibits significant activity as a modulator of various biological pathways . It is particularly noted for its interaction with receptors involved in neurotransmission and cell signaling .

- Receptor Interaction : The compound has been identified as an antagonist for certain types of receptors, which may contribute to its therapeutic effects in conditions such as cancer and neurological disorders .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the viability of cancer cell lines, such as MDA-MB-231, by inducing apoptosis and reducing tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

- The pyrazole ring is critical for receptor binding.

- Substituents on the pyridine and cyclopentane moieties influence the compound's potency and selectivity .

Antitumor Effects

A notable study focused on the compound's effects on triple-negative breast cancer cells. The results indicated:

- In vitro assays showed a 55% reduction in cell viability at a concentration of 10 μM over three days.

- In vivo studies using xenograft models demonstrated significant tumor size reduction when administered at 20 mg/kg daily .

Neuropharmacological Studies

Another area of research has involved examining the neuropharmacological effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are compared based on substituents, molecular properties, and reported applications:

Key Differences and Implications

Substituent Effects on Lipophilicity :

- The cyclopentyl group in the target compound increases logP compared to ethyl or methoxyethyl substituents .

- Thiophen-3-yl (logP ~2.1) vs. pyridin-2-yl (logP ~1.8) alters electron distribution, affecting binding to hydrophobic pockets .

Bioactivity Trends :

- Pyridin-2-yl-containing compounds (e.g., target compound) show stronger interactions with kinase ATP-binding sites than phenyl or thiophenyl analogues .

- Methanamine derivatives with bulkier N1 substituents (e.g., cyclopentyl) exhibit longer metabolic half-lives in preclinical models .

Synthetic Accessibility :

- The target compound requires multistep synthesis involving cyclopentylamine coupling and pyrazole ring formation, whereas simpler analogues (e.g., 5-phenyl derivative) are synthesized in fewer steps .

Preparation Methods

Formation of Pyrazole Core

The pyrazole ring is commonly synthesized by reacting hydrazine hydrate with a suitable 1,3-diketone or β-ketoester under acidic or neutral conditions. This cyclization forms the 1H-pyrazole nucleus with substituents determined by the diketone structure.

- Typical conditions: Acidic medium, reflux for several hours.

- Example: Reaction of hydrazine hydrate with cyclopentanone derivatives to introduce the cyclopentyl substituent at the N-1 position of pyrazole.

Introduction of Pyridin-2-yl Group

The pyridin-2-yl substituent is introduced at the 3-position of the pyrazole ring through:

- Cross-coupling reactions: Palladium-catalyzed coupling of pyrazole intermediates bearing halogen substituents with 2-pyridyl boronic acids or halides.

- Nucleophilic substitution: Using 2-chloropyridine derivatives reacted with pyrazole anions or equivalents.

In patent WO1998022459A1, the preparation of pyridin-2-yl-methylamine derivatives involves multi-step functional group transformations starting from 2-chloro-6-substituted pyridine derivatives, involving protection/deprotection steps and nucleophilic substitutions under controlled conditions.

Introduction of Methanamine Group

The methanamine substituent at the 5-position of the pyrazole ring can be introduced via:

- Reductive amination: Reaction of pyrazole-5-carbaldehyde derivatives with ammonia or amines, followed by reduction with borane or sodium cyanoborohydride.

- Nucleophilic substitution: Direct substitution of suitable leaving groups with amine nucleophiles.

The isolation of the final product often involves extraction, washing, drying over magnesium sulfate, filtration, and purification by chromatography or recrystallization.

Detailed Research Findings and Data

A representative synthesis sequence based on the literature and patent data is summarized below:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of pyridine derivative | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Protects pyridine hydroxyl groups for selective reactions |

| 2 | Formation of pyridin-2-yl-pyrazole intermediate | Hydrazine hydrate reflux with diketone intermediate in ethanol | Pyrazole ring formation with pyridin-2-yl substituent |

| 3 | Introduction of methanamine group | Reductive amination of pyrazole-5-carbaldehyde with ammonia or amine, reduction with borane-dimethyl sulfide complex in THF at 0-60 °C | Formation of (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine |

| 4 | Work-up and purification | Extraction with ethyl acetate, washing with water, drying over MgSO4, filtration, evaporation under reduced pressure, chromatography | Isolation of pure target compound |

Analytical and Purification Techniques

- Extraction: Acidic aqueous phases neutralized with sodium hydroxide, followed by extraction with ethyl acetate.

- Drying: Organic layers dried over magnesium sulfate to remove residual water.

- Filtration and Concentration: Removal of solids and evaporation of solvents under reduced pressure.

- Chromatography: Silica gel column chromatography using chloroform/methanol mixtures (e.g., 98:2) for purification.

- Recrystallization: Final purification step to obtain crystalline solid form.

These steps ensure high purity and yield of the target compound.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Pyrazole formation | Cyclization of hydrazine with diketone | Acidic reflux, ethanol solvent |

| Pyridin-2-yl introduction | Cross-coupling or nucleophilic substitution | Pd catalyst, toluene, 110 °C, nitrogen atmosphere |

| Methanamine group introduction | Reductive amination | Borane-dimethyl sulfide, THF, 0-60 °C |

| Work-up | Extraction, washing, drying | NaOH neutralization, ethyl acetate extraction, MgSO4 drying |

| Purification | Chromatography, recrystallization | Silica gel, chloroform/methanol eluent |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, and how are intermediates characterized?

- Synthetic Pathways :

-

Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a common method for pyrazole ring formation. For example, cyclopentyl hydrazine can react with a pyridine-substituted enone to form the core structure .

-

Post-cyclization functionalization (e.g., reductive amination or nucleophilic substitution) introduces the methanamine group .

- Characterization :

-

Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity of pyrazole substitution and amine proton integration .

-

Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

-

FTIR Spectroscopy : Identifies amine (-NH) and pyridinyl C=N stretches (~1600–1650 cm) .

Key Characterization Data Molecular Formula : CHN NMR Shifts : Pyrazole C-H (~6.5–7.5 ppm), cyclopentyl protons (~1.5–2.5 ppm) MS (ESI+) : [M+H] at m/z 264.2 (calculated)

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

- HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and detects degradation products .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .

- Storage Recommendations : Store under inert gas (N/Ar) at -20°C to prevent amine oxidation .

Advanced Research Questions

Q. What strategies optimize the compound's biological activity through structural modifications?

- Structure-Activity Relationship (SAR) :

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -F, -CF) at the pyridinyl 4-position enhances binding to kinase targets .

- Cyclopentyl Modifications : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) may improve lipophilicity and blood-brain barrier penetration .

- Methodology :

- Use Suzuki-Miyaura coupling to diversify the pyridinyl moiety .

- Evaluate modifications via in vitro assays (e.g., IC measurements against target enzymes) .

Q. How can contradictory data on the compound's pharmacokinetic properties be resolved?

- Case Study : Discrepancies in oral bioavailability (e.g., 15% vs. 30% in rodent models) may arise from formulation differences (e.g., PEG vs. DMSO solubility enhancers).

- Resolution Steps :

Standardize vehicle composition across studies .

Conduct comparative LC-MS/MS analyses to measure plasma concentrations under controlled conditions .

Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to pyrazole-targeted receptors (e.g., serotonin 5-HTR) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in aqueous environments .

- Key Parameters :

- Binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .

- Hydrogen-bond interactions with conserved residues (e.g., Asp134 in 5-HTR) .

Q. How are regioselectivity challenges addressed during pyrazole ring synthesis?

- Controlled Cyclization : Use microwave-assisted synthesis (100°C, 30 min) to favor the 1,3-disubstituted pyrazole isomer over 1,5-products .

- Catalytic Optimization : Pd/C or CuI catalysts improve yield (>80%) and selectivity in cyclocondensation .

- Analytical Validation : - NOESY NMR confirms substitution patterns by correlating spatial proximity of cyclopentyl and pyridinyl groups .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays?

- Potential Causes :

- Variability in cell lines (e.g., HEK293 vs. HeLa) .

- Assay interference from compound autofluorescence in MTT assays .

- Mitigation :

- Validate findings using orthogonal assays (e.g., ATP-based luminescence).

- Pre-treat compounds with antioxidants (e.g., ascorbic acid) to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.